[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
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Overview
Description
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound with a complex structure that includes a sulfonyl group, a methoxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-4,5-dimethylphenyl sulfonyl chloride with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethylphenyl groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as:
- (2-Methoxyphenyl)sulfonylamine
- (4,5-Dimethylphenyl)sulfonylamine
- (2-Methoxy-4,5-dimethylphenyl)sulfonylamine
These compounds share similar structural features but differ in the presence or absence of specific functional groups, which can influence their chemical reactivity and biological activity
Biological Activity
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine, with the CAS number 902249-31-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₄H₂₁NO₄S
- Molecular Weight : 299.39 g/mol
- Structure : The compound features a methoxy group and a sulfonyl group attached to a phenyl ring, along with an oxolan-2-ylmethyl amine structure which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit activities such as:
- Enzyme Inhibition : Many sulfonamide derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin production. This inhibition can lead to applications in skin whitening and treatment of hyperpigmentation.
- Antioxidant Activity : Compounds containing methoxy groups are frequently associated with antioxidant properties, which can mitigate oxidative stress in cells.
In Vitro Studies
- Tyrosinase Inhibition :
- A study demonstrated that analogs of related compounds inhibited mushroom tyrosinase significantly more than kojic acid, a well-known skin-whitening agent. The inhibition was competitive and supported by docking simulations suggesting that similar mechanisms might be applicable to (2-Methoxy-4,5-dimethylphenyl)sulfonylamine .
- Antioxidant Properties :
- Research has shown that compounds with similar structural motifs exhibit strong scavenging activity against free radicals such as DPPH and ABTS. This suggests that (2-Methoxy-4,5-dimethylphenyl)sulfonylamine could potentially reduce oxidative stress in biological systems .
Case Studies
- Melanoma Cell Line Studies : In vitro studies using B16F10 melanoma cells indicated that certain analogs inhibited cellular tyrosinase and melanin production without cytotoxic effects. This suggests a promising avenue for skin-related therapies .
Data Table of Biological Activities
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-7-13(18-3)14(8-11(10)2)20(16,17)15-9-12-5-4-6-19-12/h7-8,12,15H,4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNXEOXMHABML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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